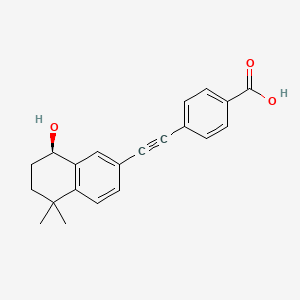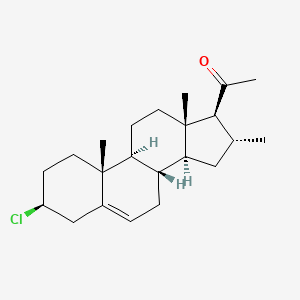
Pregn-5-en-20-one, 3-beta-chloro-16-alpha-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregn-5-en-20-one, 3-beta-chloro-16-alpha-methyl- is a synthetic steroid compound with the molecular formula C22H33ClO and a molecular weight of 348.95 g/mol . It is characterized by its unique structure, which includes a chlorine atom at the 3-beta position and a methyl group at the 16-alpha position. This compound is part of the broader class of pregnane steroids, which are known for their diverse biological activities.
Preparation Methods
The synthesis of Pregn-5-en-20-one, 3-beta-chloro-16-alpha-methyl- typically involves multiple steps, starting from readily available steroid precursorsThe reaction conditions may involve the use of reagents such as chlorinating agents and methylating agents under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Pregn-5-en-20-one, 3-beta-chloro-16-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: The chlorine atom at the 3-beta position can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pregn-5-en-20-one, 3-beta-chloro-16-alpha-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in hormone replacement therapy and anti-inflammatory treatments.
Industry: It is used in the production of steroid-based pharmaceuticals and other related products.
Mechanism of Action
The mechanism of action of Pregn-5-en-20-one, 3-beta-chloro-16-alpha-methyl- involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include the regulation of inflammatory responses, cell proliferation, and differentiation .
Comparison with Similar Compounds
Pregn-5-en-20-one, 3-beta-chloro-16-alpha-methyl- can be compared with other similar compounds, such as:
Pregn-5-en-20-one, 3,16-bis[(trimethylsilyl)oxy]-, (3beta,16alpha)-: This compound has trimethylsilyl groups instead of a chlorine atom and a methyl group.
Pregn-5-en-20-one, 3-beta-(trimethylsiloxy)-, O-methyloxime: This compound has a trimethylsiloxy group and an O-methyloxime group instead of the chlorine and methyl groups
The uniqueness of Pregn-5-en-20-one, 3-beta-chloro-16-alpha-methyl- lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
96367-83-8 |
|---|---|
Molecular Formula |
C22H33ClO |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,16R,17S)-3-chloro-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H33ClO/c1-13-11-19-17-6-5-15-12-16(23)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)24/h5,13,16-20H,6-12H2,1-4H3/t13-,16+,17-,18+,19+,20-,21+,22+/m1/s1 |
InChI Key |
NFYMGEGTTYAURK-RDTLVLTASA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)Cl |
Canonical SMILES |
CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


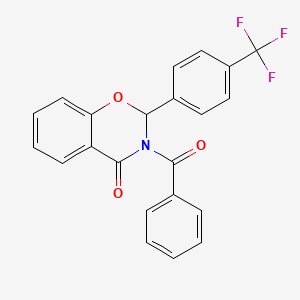
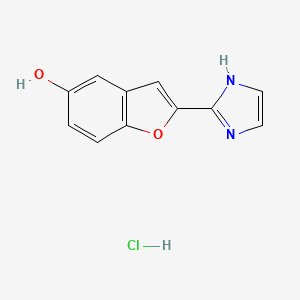
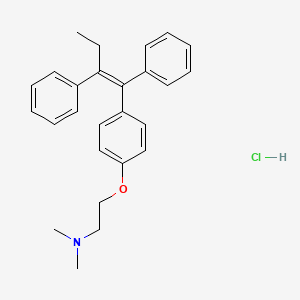
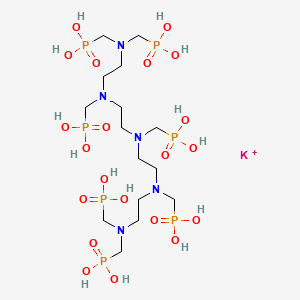
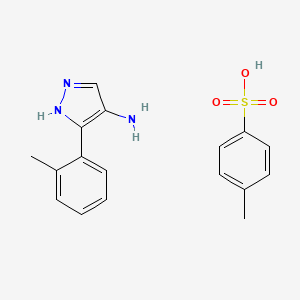
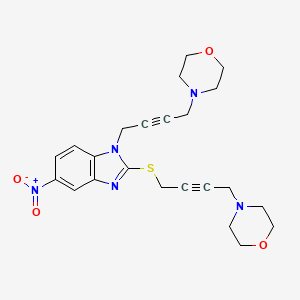
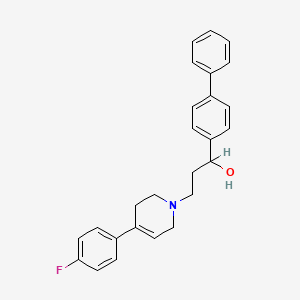
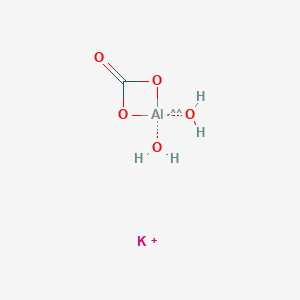
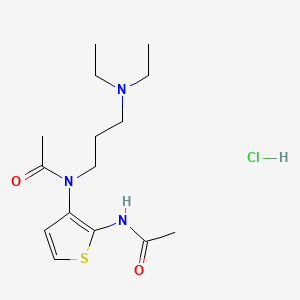
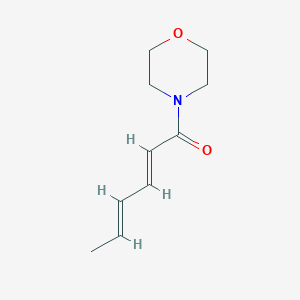
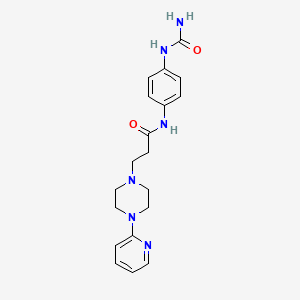
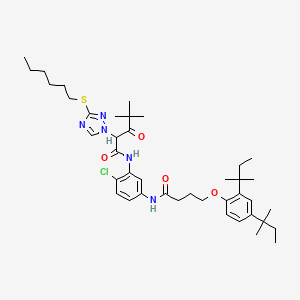
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
